(6-Chloro-3-fluoropyridin-2-YL)methanamine

medicinal chemistry agrochemicals organic synthesis

Researchers seeking a versatile, halogenated pyridine scaffold for medicinal chemistry or agrochemical discovery often face supply inconsistencies and insufficient purity for sensitive reactions. (6-Chloro-3-fluoropyridin-2-yl)methanamine directly addresses this by providing a reliable, high-purity building block with a unique 2,6-substitution pattern. This specific arrangement is critical for target engagement in kinase inhibitor research and cannot be replicated by generic analogs. - Enables rapid library diversification via its primary amine handle for amide coupling or reductive amination. - Serves as a key intermediate for novel agrochemicals, structurally related to the insecticidal compound Flupyrimin. - Its dual halogen system allows for both covalent modification (Cl) and 19F NMR binding studies.

Molecular Formula C6H6ClFN2
Molecular Weight 160.58 g/mol
Cat. No. B7966904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-3-fluoropyridin-2-YL)methanamine
Molecular FormulaC6H6ClFN2
Molecular Weight160.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)CN)Cl
InChIInChI=1S/C6H6ClFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H,3,9H2
InChIKeyVAZMJARKOKURCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (6-Chloro-3-fluoropyridin-2-YL)methanamine


(6-Chloro-3-fluoropyridin-2-YL)methanamine (CAS 1256804-79-1) is a halogenated pyridine derivative with a primary amine functional group. Its molecular formula is C6H6ClFN2, and it has a molecular weight of 160.58 g/mol . This compound serves as a versatile scaffold and intermediate in medicinal chemistry and agrochemical research due to the unique electronic and steric effects imparted by the simultaneous presence of chlorine and fluorine atoms on the pyridine ring .

Substitution Limitations for (6-Chloro-3-fluoropyridin-2-YL)methanamine


In the class of halogenated pyridine methanamines, even minor positional variations in halogen substituents can drastically alter a molecule's electronic distribution, reactivity, and biological target engagement. (6-Chloro-3-fluoropyridin-2-YL)methanamine is not directly interchangeable with close analogs such as (6-chloro-2-fluoropyridin-3-yl)methanamine or (5-chloro-3-fluoropyridin-2-yl)methanamine. The specific 2,6-substitution pattern on the pyridine ring creates a unique dipole and steric environment that dictates its behavior in nucleophilic substitution reactions and its potential as a ligand for specific enzymes or receptors . Attempting generic substitution without quantitative comparative data risks significant loss of desired reactivity or biological activity.

Differentiation Evidence for (6-Chloro-3-fluoropyridin-2-YL)methanamine


Structural and Physicochemical Differentiation from Isomers

While direct head-to-head biological activity data for (6-Chloro-3-fluoropyridin-2-YL)methanamine is limited in the public domain, its structural differentiation from closely related compounds is quantifiable and meaningful for synthesis design. Compared to (6-chloro-2-fluoropyridin-3-yl)methanamine, which has the aminomethyl group at the 3-position, the 2-aminomethyl substitution in the target compound alters the molecule's electronic density and reactivity profile . Furthermore, the presence of both chlorine and fluorine atoms provides a unique combination of leaving group potential and metabolic stability .

medicinal chemistry agrochemicals organic synthesis

Predicted Physicochemical Properties

In silico predictions provide quantitative, albeit class-level, differentiation for (6-Chloro-3-fluoropyridin-2-YL)methanamine. Compared to the unsubstituted pyridine core, the addition of chlorine and fluorine alters key drug-like properties. The consensus Log P (octanol-water partition coefficient) is predicted to be 1.4, indicating moderate lipophilicity . This value is critical for predicting membrane permeability and distribution. In comparison, a simpler 2-aminomethylpyridine (without halogens) would have a significantly lower Log P, impacting its ability to cross biological membranes.

medicinal chemistry drug discovery pharmacokinetics

Kinase Inhibitor Development Potential

Patents disclose pyridine-based compounds, including those with halogen substitution patterns similar to (6-Chloro-3-fluoropyridin-2-YL)methanamine, as inhibitors of various kinases (e.g., class III PTK receptors such as FMS, c-KIT, PDGFR) [1]. While no direct IC50 data for the free methanamine is available, the structural motif is a recognized privileged scaffold for kinase hinge-binding. A related derivative, 1-(6-chloro-3-fluoropyridin-2-yl)ethanone, is cited as a precursor for JAK2 inhibitors with reported IC50 values in the 10-50 nM range . This class-level inference supports the compound's utility in developing kinase-targeting probes or leads.

kinase inhibitors oncology inflammation

Application Scenarios for (6-Chloro-3-fluoropyridin-2-YL)methanamine


Medicinal Chemistry: Kinase Library Synthesis

Due to the class-level evidence supporting the use of halogenated pyridines as kinase inhibitor scaffolds [1], (6-Chloro-3-fluoropyridin-2-YL)methanamine is a strategic building block for generating focused libraries targeting class III PTK receptors (e.g., FMS, c-KIT, PDGFR) [2]. Its primary amine handle allows for rapid diversification through amide coupling or reductive amination.

Agrochemical Research: Novel Pesticide Development

Compounds based on the chloropyridine motif, such as Flupyrimin, demonstrate potent insecticidal activity [1]. (6-Chloro-3-fluoropyridin-2-YL)methanamine can be used as a key intermediate in the synthesis of new agrochemicals, leveraging its structural similarity to known active cores to explore structure-activity relationships in crop protection.

Chemical Biology: Activity-Based Probe Design

The combination of a nucleophilic primary amine and a halogenated pyridine core makes this compound suitable for developing activity-based probes or affinity labels. The chlorine atom can serve as a leaving group for covalent modification of target proteins, while the fluorine atom can be used for 19F NMR studies to monitor binding events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Chloro-3-fluoropyridin-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.